(4-Methylcyclohexyl)methanol

Description

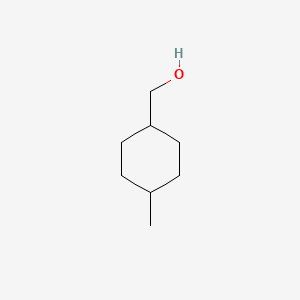

Structure

3D Structure

Properties

IUPAC Name |

(4-methylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSINZLLLLCUKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041813, DTXSID80274141, DTXSID40274142 | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with nearly no odor; [HSDB] | |

| Record name | Cyclohexanemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/ | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/ | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9074 g/cu cm at 20 °C | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

34885-03-5, 3937-48-2, 3937-49-3 | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34885-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanemethanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanemethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLCYCLOHEXANEMETHANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANEMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TEH6BZ70K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylcyclohexyl)methanol: Structure, Isomers, and Synthetic Utility

Abstract

(4-Methylcyclohexyl)methanol is a saturated alicyclic primary alcohol that serves as a versatile building block in organic synthesis and material science. Its deceptively simple structure, consisting of a 1,4-disubstituted cyclohexane ring, gives rise to complex stereochemistry, including the existence of cis and trans diastereomers. Each of these isomers possesses distinct physical properties and conformational preferences that significantly influence their reactivity and potential applications. This technical guide provides a comprehensive exploration of the chemical structure, stereoisomerism, conformational analysis, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its key chemical transformations and emerging applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Structural Nuances

This compound, with the chemical formula C₈H₁₆O, is a colorless oil characterized by a faint, mint-like odor[1]. Its core is a cyclohexane ring substituted with a methyl (-CH₃) group and a hydroxymethyl (-CH₂OH) group at positions 1 and 4, respectively. This substitution pattern leads to the existence of two geometric isomers: cis-(4-Methylcyclohexyl)methanol and trans-(4-Methylcyclohexyl)methanol[1]. The spatial arrangement of these two substituents relative to the plane of the cyclohexane ring dictates the isomer's identity and profoundly impacts its physical and chemical properties. Commercial samples of this compound are often a mixture of these isomers[1].

The seemingly subtle difference between the cis and trans forms has significant real-world implications. For instance, the trans isomer is noted for its distinct licorice-like odor and has a remarkably low odor threshold in water, detectable at concentrations as low as ~7 parts per billion. In contrast, the cis isomer has a much higher odor threshold, making it significantly less detectable by smell[1]. These differences extend to other physicochemical properties, such as solubility and partitioning behavior, which are critical considerations in both industrial processes and environmental fate[2][3].

Stereoisomerism and Conformational Dynamics

The stereochemistry of this compound is best understood by examining the chair conformations of the cyclohexane ring, which represent the lowest energy arrangements of the atoms. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Cis and Trans Isomerism

The terms cis and trans describe the relative orientation of the methyl and hydroxymethyl groups.

-

Cis-isomer: Both the methyl and hydroxymethyl groups are on the same side of the cyclohexane ring.

-

Trans-isomer: The methyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring.

The interplay between these substituents and their preference for the more stable equatorial position governs the conformational equilibrium of each isomer.

Conformational Analysis: A Matter of Energy

The stability of a given chair conformation is determined by the steric strain experienced by the substituents. Axial substituents are generally less stable due to 1,3-diaxial interactions, which are steric clashes with other axial atoms on the same side of the ring. The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value".

-

Methyl Group (-CH₃): A-value ≈ 1.7 kcal/mol

-

Hydroxymethyl Group (-CH₂OH): The A-value is estimated to be similar to that of a methyl group, around 1.7-1.8 kcal/mol, due to comparable steric bulk.

Cis-(4-Methylcyclohexyl)methanol: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the similar A-values of the methyl and hydroxymethyl groups, the two possible chair conformations (one with axial methyl and equatorial hydroxymethyl, and the other with equatorial methyl and axial hydroxymethyl) are of similar energy and exist in a dynamic equilibrium.

Trans-(4-Methylcyclohexyl)methanol: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions. Therefore, trans-(4-Methylcyclohexyl)methanol exists predominantly in the diequatorial conformation.

Synthesis and Purification

The preparation of this compound can be achieved through several synthetic routes, with the choice of method often influencing the resulting ratio of cis to trans isomers.

Common Synthetic Approaches

-

Bouveault–Blanc Reduction: Historically, this compound was first prepared in 1908 via the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester[1]. This classic method involves the reduction of an ester using sodium metal in the presence of an alcohol.

-

Catalytic Hydrogenation: A more contemporary and industrially scalable method involves the catalytic hydrogenation of 4-methylbenzaldehyde or its derivatives. This process typically employs a metal catalyst (e.g., rhodium, ruthenium, or nickel) under a hydrogen atmosphere. The reaction conditions, including catalyst choice, temperature, and pressure, can be tuned to influence the stereoselectivity of the reduction.

-

Byproduct of Industrial Processes: this compound is also produced as a minor byproduct (around 1%) in the large-scale industrial production of cyclohexanedimethanol, which involves the hydrogenation of dimethyl terephthalate[1].

Laboratory-Scale Synthesis Protocol: Reduction of 4-Methylcyclohexanecarboxylic Acid

A reliable laboratory-scale synthesis involves the reduction of 4-methylcyclohexanecarboxylic acid, which is commercially available as a mixture of cis and trans isomers. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is purged with an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0 °C (ice bath).

-

Substrate Addition: A solution of 4-methylcyclohexanecarboxylic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reduction.

-

Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Isolation: The resulting white precipitate is filtered off, and the filter cake is washed with additional THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.

Isomer Separation

The separation of the cis and trans isomers can be challenging due to their similar boiling points. However, chromatographic techniques are effective for obtaining the pure isomers.

-

Column Chromatography: Separation on a silica gel column using a solvent system such as a mixture of hexane and ethyl acetate can effectively resolve the two isomers.

-

Preparative Gas Chromatography (GC): For smaller quantities of highly pure isomers, preparative GC is a viable option. The trans-isomer typically elutes before the cis-isomer on standard non-polar GC columns[4].

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic methods are indispensable for the identification and characterization of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbon atoms in each.

¹H NMR: A study of a mixture of isomers revealed distinct signals for the key protons[2][5]:

-

Methyl Protons (-CH₃): Two doublets are observed, one for each isomer, typically around δ 0.89 and δ 0.92 ppm.

-

Hydroxymethyl Protons (-CH₂OH): Two doublets are also observed for the diastereotopic protons of the hydroxymethyl group of each isomer, appearing around δ 3.45 and δ 3.55 ppm[2][5].

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of a mixture shows two distinct sets of signals, one for each isomer. The chemical shifts for the carbons in the cis and trans isomers are slightly different, allowing for their unambiguous identification[2].

| Isomer | C1 (CH-CH₂OH) | C2, C6 | C3, C5 | C4 (CH-CH₃) | -CH₂OH | -CH₃ |

| cis | ~40.15 | ~34.62 | ~29.47 | ~32.8 | ~68.70 | ~22.61 |

| trans | ~38.09 | ~30.62 | ~29.87 | ~25.16 | ~66.31 | ~19.99 |

| Table 1: Approximate ¹³C NMR Chemical Shifts (ppm) in CDCl₃. (Data synthesized from multiple sources) |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectra of both isomers will be dominated by:

-

O-H Stretch: A broad, strong absorption in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the cyclohexane ring and the methyl/methylene groups.

-

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region, typical for a primary alcohol.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable between the cis and trans isomers due to their different symmetries and vibrational modes.

Chemical Reactivity and Transformations

The primary alcohol functionality of this compound is the main site of its chemical reactivity, allowing for a variety of useful transformations.

Oxidation to the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, (4-methylcyclohexyl)carbaldehyde, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a common and effective method for this transformation.

Experimental Protocol (Swern Oxidation):

-

Oxalyl Chloride Activation: A solution of dimethyl sulfoxide (DMSO) in a chlorinated solvent (e.g., dichloromethane) is added dropwise to a solution of oxalyl chloride in the same solvent at low temperature (-78 °C, dry ice/acetone bath).

-

Alcohol Addition: A solution of this compound in the chlorinated solvent is added dropwise to the activated DMSO solution.

-

Amine Base: A hindered amine base, such as triethylamine, is added to the reaction mixture.

-

Warming and Workup: The reaction is allowed to warm to room temperature, followed by an aqueous workup to isolate the aldehyde product.

Esterification

This compound readily undergoes Fischer esterification with carboxylic acids in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the corresponding esters.

Experimental Protocol (Fischer Esterification with Acetic Acid):

-

Reaction Setup: this compound and an excess of acetic acid are combined in a round-bottom flask with a catalytic amount of concentrated sulfuric acid.

-

Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a saturated sodium bicarbonate solution to remove excess acetic acid and the acid catalyst, followed by a brine wash.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation.

Applications in Research and Development

The rigid, three-dimensional scaffold of the cyclohexane ring, combined with the reactive handle of the primary alcohol, makes this compound and its derivatives valuable intermediates in several fields.

Building Block in Organic Synthesis

The distinct stereochemistry of the cis and trans isomers allows for their use in stereoselective synthesis. The cyclohexane core can serve as a rigid template to control the spatial orientation of functional groups in more complex molecules. The hydroxymethyl group can be readily converted into other functionalities such as aldehydes, carboxylic acids, halides, and amines, providing access to a wide range of derivatives.

Relevance to Drug Discovery

While direct applications of this compound in marketed drugs are not widespread, the 4-methylcyclohexyl moiety is a structural motif found in some pharmaceutically active compounds. The trans-4-methylcyclohexyl group, in particular, is a key component of the antidiabetic drug Glimepiride. In the synthesis of Glimepiride, trans-4-methylcyclohexyl isocyanate is a crucial intermediate, which is derived from trans-4-methylcyclohexylamine[6]. The synthesis of this amine often starts from 4-methylcyclohexanone, highlighting the importance of the 4-methylcyclohexyl scaffold in medicinal chemistry.

The lipophilic nature of the cyclohexane ring can be exploited to modulate the pharmacokinetic properties of drug candidates, such as their solubility, membrane permeability, and metabolic stability. The ability to introduce substituents with defined stereochemistry on the ring provides a means to optimize the binding of a molecule to its biological target.

Other Industrial Applications

The primary industrial use of this compound is as a frothing agent in the froth flotation process for cleaning coal[7]. Its surfactant-like properties help to separate fine coal particles from impurities. It has also been patented for use in air fresheners[1].

Conclusion

This compound is a molecule of significant interest due to its rich stereochemistry and versatile reactivity. The distinct properties of its cis and trans isomers, arising from their different conformational preferences, underscore the importance of stereochemical considerations in chemical synthesis and material design. For researchers and professionals in drug development, the 4-methylcyclohexyl scaffold offers a rigid and tunable platform for the synthesis of novel molecular entities. A thorough understanding of the synthesis, characterization, and reactivity of this compound, as detailed in this guide, is essential for harnessing its full potential as a valuable synthetic intermediate.

References

- Dietrich, A. M., Thomas, A., Zhao, Y., Smiley, E., Shanaiah, N., Ahart, M., ... & Gallagher, D. L. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters, 2(4), 123-127.

- DeYonker, N. J., Charbonnet, K. A., & Alexander, W. A. (2016). Dipole moments of trans- and cis-(4-methylcyclohexyl) methanol (4-MCHM): obtaining the right conformer for the right reason. Physical Chemistry Chemical Physics, 18(27), 17856-17867.

-

Wikipedia contributors. (2023, December 1). 4-Methylcyclohexanemethanol. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

- Foreman, W. T., Zaugg, S. D., Furlong, E. T., Werner, S. L., & Hladik, M. L. (2015). Determination of (4-methylcyclohexyl) methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 138, 73-80.

- Foreman, W. T., Zaugg, S. D., Furlong, E. T., Werner, S. L., & Hladik, M. L. (2015). Determination of (4-methylcyclohexyl) methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. U.S. Geological Survey.

-

PubChem. (n.d.). 4-Methylcyclohexanemethanol. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Horan, M. S., & Horan, J. M. (2020). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. Toxicology Reports, 7, 1336-1342.

- Royal Society of Chemistry. (2012). Table of Contents.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 25, 2026, from [Link]

-

SUNY Oneonta. (n.d.). 4-Methylcyclohexene Synthesis. Retrieved January 25, 2026, from [Link]

- US Patent Application Publication. (2007). Pub. No.: US 2007/0082943 A1.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 25, 2026, from [Link]

- Foreman, W. T., Zaugg, S. D., Furlong, E. T., Werner, S. L., & Hladik, M. L. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed.

- Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.

- Alexander, W. A., DeYonker, N. J., & Gallagher, D. L. (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. Molecules, 26(11), 3326.

- ResearchGate. (2025, August 7). 4-Methylcyclohexane methanol (MCHM) | Request PDF.

- Thieme. (2024, October 18).

- Oxford Academic. (2017, April 12).

Sources

- 1. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill [pubs.usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

A Spectroscopic Guide to trans-(4-Methylcyclohexyl)methanol: Structure, Characterization, and Analysis

Introduction

Trans-(4-Methylcyclohexyl)methanol, a key isomer of 4-methylcyclohexanemethanol (MCHM), is a saturated alicyclic primary alcohol with the chemical formula C₈H₁₆O.[1] As a colorless liquid with a distinct licorice-like odor, this compound and its cis counterpart are utilized in various industrial applications, most notably as a frothing agent in coal cleaning processes.[2] Its environmental presence and potential human exposure, highlighted by incidents such as the 2014 Elk River chemical spill, have underscored the critical need for precise and reliable analytical methods for its identification and quantification.[3]

This technical guide provides an in-depth exploration of the spectroscopic signature of trans-(4-Methylcyclohexyl)methanol. Designed for researchers, analytical chemists, and drug development professionals, this document details the principles, experimental protocols, and expert interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule. Our focus is not merely on the data itself, but on the causal links between the molecular structure and its spectral output, offering a self-validating framework for its characterization.

Molecular Structure and Stereochemistry

The defining feature of trans-(4-Methylcyclohexyl)methanol is the 1,4-disubstituted cyclohexane ring where the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups are positioned on opposite sides of the ring's plane. In its most stable chair conformation, both bulky substituents occupy equatorial positions to minimize steric hindrance, a fundamental principle of conformational analysis that directly influences the resulting spectroscopic data.

Caption: Chair conformation of trans-(4-Methylcyclohexyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For trans-(4-Methylcyclohexyl)methanol, both ¹H and ¹³C NMR provide unambiguous confirmation of its identity and stereochemistry.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of trans-(4-Methylcyclohexyl)methanol in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring protons.

-

Data Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle to ensure full relaxation between scans, a spectral width of approximately 12 ppm, and an acquisition time of 2-3 seconds. Co-adding 8 to 16 scans (transients) improves the signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each peak.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (Methyl) | ~0.89 | Doublet | ~6.6 | 3H |

| -CH₂OH (Hydroxymethyl) | ~3.45 | Doublet | ~5.3 | 2H |

| Cyclohexane Ring Protons | ~0.8 - 1.9 | Multiplet | - | 10H |

| -OH (Hydroxyl) | Variable (typically ~1.5-2.5) | Singlet (broad) | - | 1H |

| Data sourced from Dietrich et al., 2015. |

The ¹H NMR spectrum is highly characteristic. The upfield doublet at approximately 0.89 ppm is assigned to the methyl group protons.[4] Its splitting into a doublet confirms its attachment to a single methine proton (-CH). The downfield doublet at ~3.45 ppm corresponds to the diastereotopic protons of the hydroxymethyl group (-CH₂OH), split by the adjacent methine proton on the ring.[4] The broad, overlapping multiplets in the region of 0.8 to 1.9 ppm arise from the ten protons on the cyclohexane ring. The broad singlet of the hydroxyl proton is concentration-dependent and can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching the probe to the ¹³C frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. This is crucial as it collapses all ¹³C-¹H couplings into single lines, simplifying the spectrum and improving the signal-to-noise ratio. A wider spectral width (~220 ppm) is required. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024) is necessary.

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.

| Signal Assignment | Chemical Shift (δ, ppm) |

| -C H₂OH (Hydroxymethyl) | 68.70 |

| C -1 (Ring, attached to -CH₂OH) | 40.15 |

| C -2, C -6 (Ring) | 34.62 |

| C -4 (Ring, attached to -CH₃) | 32.8 |

| C -3, C -5 (Ring) | 29.47 |

| -C H₃ (Methyl) | 22.61 |

| Data sourced from Dietrich et al., 2015. |

The proton-decoupled ¹³C NMR spectrum displays six distinct singlets, confirming the molecular symmetry. The most downfield signal at 68.70 ppm is characteristic of a carbon atom attached to an oxygen atom and is assigned to the hydroxymethyl carbon. The upfield signal at 22.61 ppm is assigned to the methyl carbon. The remaining four signals correspond to the four pairs of chemically equivalent carbons in the cyclohexane ring. These assignments are consistent with the trans-1,4-disubstituted structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (Neat Liquid): As trans-(4-Methylcyclohexyl)methanol is a liquid, the simplest method is to prepare a neat sample. Place one drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film. This method is chosen for its simplicity and because it avoids solvent interference.

-

Instrument Setup: Place the salt plates in the spectrometer's sample holder.

-

Data Acquisition: Collect a background spectrum of the empty beam path. Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding 16-32 scans provides a high-quality spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3330 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 2920, 2850 | C-H stretch (aliphatic) | Strong |

| ~1450 | C-H bend (scissoring) | Medium |

| ~1030 | C-O stretch (primary alcohol) | Strong |

The IR spectrum of trans-(4-Methylcyclohexyl)methanol is dominated by features characteristic of an aliphatic alcohol. The most prominent feature is a very strong and broad absorption band centered around 3330 cm⁻¹, which is unequivocally assigned to the O-H stretching vibration of the hydrogen-bonded hydroxyl group. The broadness is a direct consequence of intermolecular hydrogen bonding. Sharp, strong peaks in the 2850-2920 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and cyclohexyl groups. A strong absorption around 1030 cm⁻¹ is indicative of the C-O stretching vibration of a primary alcohol. The presence of these key bands provides a rapid and confident identification of the alcohol functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. When coupled with Gas Chromatography (GC), it is a highly sensitive and specific method for separating and identifying isomers like cis- and trans-(4-Methylcyclohexyl)methanol.[3]

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or methanol.

-

GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The choice of a non-polar column separates compounds based on boiling point and van der Waals interactions. A typical temperature program would start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C. This ensures separation of the isomers and elution from the column. The trans isomer typically elutes before the cis isomer.

-

MS Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. This high energy ensures reproducible fragmentation patterns, creating a molecular "fingerprint". The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 300 amu.

-

Molecular Ion (M⁺): m/z = 128 (C₈H₁₆O⁺)

-

Key Fragments (Expected):

-

m/z = 110: [M - H₂O]⁺, loss of water.

-

m/z = 97: [M - CH₂OH]⁺, loss of the hydroxymethyl radical (alpha-cleavage).

-

m/z = 81: [C₆H₉]⁺, likely from dehydration followed by loss of an ethyl group.

-

m/z = 57: [C₄H₉]⁺, a common aliphatic fragment.

-

m/z = 55: [C₄H₇]⁺, often a very stable and abundant ion in cyclohexyl systems.

-

Caption: Key Fragmentation Pathways in EI-MS.

The mass spectrum of trans-(4-Methylcyclohexyl)methanol will show a molecular ion peak at m/z 128, confirming its molecular weight.[1] However, for primary alcohols, this peak may be weak or absent due to rapid fragmentation. Two characteristic fragmentation pathways for alcohols are expected:

-

Dehydration: Loss of a water molecule (18 amu) leads to a fragment ion at m/z 110.

-

Alpha-Cleavage: The bond between the carbinol carbon (the one bearing the -OH group) and the ring is cleaved. In this case, cleavage of the C1-C(H₂OH) bond is not possible, but cleavage of the ring C-C bonds alpha to the substituent is. More favorably, the bond between the ring and the hydroxymethyl group cleaves, leading to the loss of a •CH₂OH radical (31 amu) to yield a stable secondary carbocation at m/z 97. Further fragmentation of these initial ions leads to the complex pattern observed, with the ion at m/z 55 often being the most abundant (the base peak) in substituted cyclohexanes.

Conclusion

The structural and stereochemical identity of trans-(4-Methylcyclohexyl)methanol is definitively established through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key alcohol functional group, and mass spectrometry validates the molecular weight while revealing characteristic fragmentation patterns. The data and protocols presented herein constitute a robust, self-validating guide for the unambiguous characterization of this important alicyclic alcohol, providing scientists with the foundational knowledge for its detection, quantification, and study in research and industrial settings.

References

-

4-Methylcyclohexanemethanol. In: Wikipedia. [Link]

-

Dietrich, A. M., Thomas, A., Zhao, Y., & Gallagher, D. L. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters, 2(4), 111–115. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 118193, 4-Methylcyclohexanemethanol. [Link]

- Good, G. G., & Gaskins, R. J. (1967). Hydrogenation of aromatic acids and esters. U.S.

-

Foreman, W. T., Rose, D. L., Chambers, D. B., Crain, A. S., Murtagh, L. K., Thakellapalli, H., & Wang, K. K. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 124, 85-93. [Link]

Sources

- 1. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 2. 4-Methylcyclohexanemethanol | C8H16O | CID 118193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill [pubs.usgs.gov]

- 4. researchgate.net [researchgate.net]

Introduction: Elucidating the Structure of (4-Methylcyclohexyl)methanol

An In-depth Technical Guide to the Spectroscopic Analysis of (4-Methylcyclohexyl)methanol

This compound (MCHM) is an alicyclic primary alcohol that has applications as a frothing agent in industrial processes, such as coal cleaning, and has been noted for its presence in consumer products like air fresheners.[1][2] Structurally, MCHM is a substituted cyclohexane, which gives rise to stereoisomerism. The relative orientation of the methyl and hydroxymethyl groups on the cyclohexane ring results in the existence of cis and trans diastereomers.[3] Commercial MCHM is typically a mixture of these two isomers.[3][4]

For researchers and professionals in drug development and chemical manufacturing, the precise characterization of MCHM, including the identification of its isomers and the determination of their relative ratios, is critical for quality control, process optimization, and safety assessment. Spectroscopic techniques, namely Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose. This guide provides an in-depth analysis of the IR and NMR spectra of MCHM, grounded in the principles of molecular structure and spectroscopic theory, to serve as a practical reference for laboratory professionals.

Section 1: Molecular Structure and Stereoisomerism

The key to interpreting the spectra of MCHM lies in understanding its three-dimensional structure. The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

The trans isomer is energetically more stable when both the larger hydroxymethyl group and the methyl group occupy equatorial positions, minimizing steric hindrance. In the cis isomer, one group must be axial while the other is equatorial. Due to the larger A-value (a measure of steric bulk) of the hydroxymethyl group compared to the methyl group, the most stable conformation of the cis isomer will have the hydroxymethyl group in the equatorial position and the methyl group in the axial position. These conformational differences are directly observable in NMR spectroscopy.

Caption: Chair conformations of cis and trans isomers of MCHM.

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this energy is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).

Theoretical Basis and Spectral Interpretation

For this compound, the key functional groups are the hydroxyl (-OH) group and the alkane (C-H and C-C) structure.

-

O-H Stretch: The most prominent feature in the IR spectrum of MCHM is a strong and broad absorption band in the region of 3200-3600 cm⁻¹.[6][7] This absorption is due to the stretching vibration of the O-H bond. Its broadness is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules, which creates a variety of vibrational environments.[8]

-

C-H Stretch: Strong absorptions are observed in the 2850-2960 cm⁻¹ range, characteristic of sp³-hybridized C-H bonds in the cyclohexane ring and methyl groups.[9] The presence of these bands confirms the saturated aliphatic nature of the molecule.

-

C-O Stretch: A moderate to strong absorption corresponding to the C-O single bond stretch is expected in the fingerprint region, typically between 1050-1260 cm⁻¹.[7]

Summary of IR Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity & Appearance | Rationale |

| Alcohol O-H | 3600 - 3200 | Strong, Broad | O-H stretching, broadened by hydrogen bonding[8] |

| Alkane C-H | 2960 - 2850 | Strong | sp³ C-H stretching from the ring and substituents[9] |

| Alcohol C-O | 1260 - 1050 | Moderate to Strong | C-O stretching vibration[7] |

Experimental Protocol: Acquiring a Neat FTIR Spectrum

This protocol describes the acquisition of an IR spectrum for a liquid sample, such as MCHM, using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup self-check.

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Once dry, run a background scan. This is crucial as it subtracts the spectrum of the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: After the scan is complete, the instrument's software will automatically ratio the sample scan against the background scan to produce the final IR spectrum.

-

Cleanup: Raise the press, and clean the sample from the ATR crystal using a solvent-moistened wipe.

Caption: General workflow for NMR analysis.

Conclusion

The spectroscopic analysis of this compound is a clear example of how fundamental techniques can be applied to solve complex chemical problems. IR spectroscopy rapidly confirms the presence of the key alcohol functional group and the saturated aliphatic core. More powerfully, ¹H NMR spectroscopy not only corroborates the overall structure but also provides a direct, quantitative window into the isomeric composition of a given sample by resolving the distinct signals of the cis and trans forms. Together, these methods provide a self-validating system for the comprehensive characterization of MCHM, ensuring its identity, purity, and isomeric ratio are accurately determined for any research or industrial application.

References

-

Dietrich, A. M., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters. Available at: [Link]

-

ResearchGate. (n.d.). 4-Methylcyclohexane methanol (MCHM). ResearchGate. Available at: [Link]

-

Abraham, R. J., et al. (2003). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Wikipedia. (2023). 4-Methylcyclohexanemethanol. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. U.S. Geological Survey Publications Warehouse. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanemethanol. PubChem Compound Database. Available at: [Link]

-

Study.com. (n.d.). Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. Study.com. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. WebSpectra. Available at: [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. Available at: [Link]

-

Papanastasiou, I., et al. (2021). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts Chemistry. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Chem 253 Org Chem Lab I. Available at: [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. Available at: [Link]

-

Foley, A. M., & Tantillo, D. J. (2021). Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. International Journal of Molecular Sciences. Available at: [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol. NIST Chemistry WebBook. Available at: [Link]

-

Foreman, W. T., et al. (2015). Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Methylcyclohexanemethanol | C8H16O | CID 118193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 4. Determination of this compound isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill [pubs.usgs.gov]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

Synthesis and purification of (4-Methylcyclohexyl)methanol

An In-depth Technical Guide to the Synthesis and Purification of (4-Methylcyclohexyl)methanol

Abstract

This compound (MCHM) is a saturated alicyclic primary alcohol with significant industrial applications, most notably as a frothing agent in coal purification processes.[1][2][3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary synthetic routes and subsequent purification strategies for obtaining high-purity MCHM. We delve into the mechanistic underpinnings of ester reduction and olefin hydroformylation pathways, offering detailed, field-proven protocols. Furthermore, this document outlines rigorous purification techniques, including fractional distillation and column chromatography, essential for achieving the purity required for specialized applications. The causality behind experimental choices is emphasized throughout, providing a robust framework for practical laboratory execution.

Introduction to this compound (MCHM)

This compound, with the chemical formula C₈H₁₆O, is a colorless, oily liquid characterized by a faint, mint-like odor.[1][3] The molecule exists as two geometric isomers, cis and trans, depending on the spatial orientation of the methyl and hydroxymethyl groups on the cyclohexane ring.[1][3] Commercial MCHM is typically a mixture of these isomers.[1] While only slightly soluble in water, it is highly soluble in many organic solvents.[1]

Historically, its synthesis was first reported in 1908 via a Bouveault–Blanc reduction.[1] Today, its primary application is in the froth flotation process for cleaning coal.[1][3] However, its structural motifs and physicochemical properties make it a molecule of interest for further functionalization in various chemical synthesis programs. This guide aims to equip scientific professionals with the necessary knowledge to synthesize and purify MCHM with a high degree of control and confidence.

Physicochemical Properties of MCHM

| Property | Value | Source |

| Molar Mass | 128.215 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Faint mint-like (mixture), licorice-like (trans) | [1][3] |

| Boiling Point | 202 °C (396 °F; 475 K) | [1] |

| Density | 0.9074 g/cm³ | [1] |

| Solubility in Water | Low (approx. 2250 mg/L at 23 °C) | [1][5] |

| CAS Number | 34885-03-5 | [1][3] |

Synthetic Methodologies

The synthesis of MCHM can be approached from several angles, primarily involving the reduction of a carbonyl group or the functionalization of an alkene. We will explore the two most prominent and practical routes.

Pathway I: Reduction of 4-Methylcyclohexanecarboxylate Esters

This classic and reliable laboratory-scale method involves the reduction of an ester, typically methyl 4-methylcyclohexanecarboxylate, to the corresponding primary alcohol. The choice of reducing agent is critical; strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are required, as milder agents such as sodium borohydride (NaBH₄) are ineffective for ester reduction.[6][7]

Causality of Reagent Choice: The carbonyl carbon of an ester is less electrophilic than that of an aldehyde or ketone due to the resonance contribution from the adjacent oxygen atom's lone pair. Consequently, a more potent nucleophilic hydride source (LiAlH₄) is necessary to achieve reduction.[7] The reaction proceeds via a nucleophilic acyl substitution, forming an aldehyde intermediate which is immediately reduced further to the primary alcohol.[8][9]

Sources

- 1. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Esters to Alcohols: Hydride Reductions [jove.com]

An In-depth Technical Guide to the Reaction Mechanisms of (4-Methylcyclohexyl)methanol

Abstract

(4-Methylcyclohexyl)methanol is a saturated alicyclic primary alcohol that serves as a versatile intermediate in organic synthesis and is a subject of interest in materials science and toxicology.[1] Its structure, featuring a stereogenic center at C4 and a primary alcohol functional group, allows for a rich variety of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, with a focus on oxidation, dehydration, and esterification. Authored for researchers, scientists, and drug development professionals, this document elucidates the causal principles behind these transformations, offering field-proven insights into experimental design and protocol validation.

Introduction to this compound

This compound, often abbreviated as MCHM, is an organic compound with the chemical formula CH₃C₆H₁₀CH₂OH.[1] It exists as two geometric isomers, cis and trans, depending on the spatial orientation of the methyl and hydroxymethyl groups on the cyclohexane ring.[1] Commercial samples typically consist of a mixture of these isomers.[1] Understanding the stereochemistry of the starting material is crucial, as it can influence reaction pathways and product distributions in stereoselective reactions.[2]

The primary alcohol is the key reactive site, susceptible to a range of transformations that are fundamental to synthetic chemistry. This guide will dissect the mechanisms of three such transformations, providing a robust framework for predicting reaction outcomes and optimizing conditions.

Physicochemical Properties

A summary of key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆O | [1] |

| Molar Mass | 128.215 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 202 °C (396 °F; 475 K) | [1] |

| Density | 0.9074 g/cm³ | [1] |

| Solubility in Water | Low | [1] |

Oxidation Reactions: A Gateway to Aldehydes and Carboxylic Acids

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The ability to selectively stop the oxidation at the aldehyde stage is a critical challenge in organic synthesis.

Selective Oxidation to 4-Methylcyclohexanecarbaldehyde

The conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid requires the use of mild, selective oxidizing agents.[3][4] Strong, aqueous oxidants (like chromic acid) will typically lead to the carboxylic acid because the intermediate aldehyde forms a hydrate in the presence of water, which is readily oxidized further.[4] Therefore, anhydrous conditions and specific reagents are paramount.

PCC is a milder version of chromic acid that effectively oxidizes primary alcohols to aldehydes.[4] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).[5]

Mechanism: The reaction begins with the alcohol attacking the chromium atom, displacing a chloride ion to form a chromate ester. A base (like pyridine, present in the reagent) then abstracts the proton from the carbon bearing the alcohol, leading to an E2-like elimination that forms the carbon-oxygen double bond of the aldehyde.[6][7]

Caption: PCC oxidation workflow for this compound.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt₃).[8][9] This method is known for its mild conditions, typically performed at low temperatures (e.g., -78 °C), which preserves sensitive functional groups.[9]

Mechanism: DMSO first reacts with oxalyl chloride to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an elimination reaction via a five-membered ring transition state, yielding the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9][10]

Caption: Key stages of the Swern oxidation mechanism.

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation.[11][12] The reaction is often performed at room temperature in chlorinated solvents.[12]

Mechanism: The reaction initiates with the alcohol displacing an acetate group on the periodinane reagent to form an intermediate. An acetate ion then acts as a base to abstract the alpha-proton, leading to the reductive elimination of the iodine(III) species and formation of the aldehyde.[11][13]

Oxidation to 4-Methylcyclohexanecarboxylic Acid

To achieve full oxidation to the carboxylic acid, stronger oxidizing agents are required, often in aqueous media. In vivo, this compound is metabolized primarily to the corresponding carboxylic acid, 4-methylcyclohexanecarboxylic acid.[1]

Reagents: Common laboratory reagents for this transformation include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones oxidation).

Mechanism (Chromic Acid): The mechanism is similar to the initial stage of PCC oxidation, forming a chromate ester. However, in the presence of water, the initially formed aldehyde is hydrated to a geminal diol. This hydrate is then further oxidized by another equivalent of the chromium reagent to the carboxylic acid.[1]

Dehydration Reactions: Formation of Alkenes

The acid-catalyzed dehydration of alcohols is a classic method for synthesizing alkenes. For this compound, this reaction proceeds through a carbocation intermediate, making it susceptible to rearrangements and governed by principles of regioselectivity.

E1 Mechanism and Carbocation Rearrangement

Being a primary alcohol, the direct formation of a primary carbocation via an E1 mechanism is highly unfavorable. However, under forcing acidic conditions (e.g., concentrated H₂SO₄ or H₃PO₄ and heat), the reaction can proceed.[14] The mechanism involves three key steps:

-

Protonation of the Alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, water.

-

Formation of Carbocation: The loss of a water molecule generates a primary carbocation, (4-methylcyclohexyl)methyl cation. This is the rate-determining step.

-

Rearrangement: This unstable primary carbocation rapidly undergoes a 1,2-hydride shift from the adjacent carbon on the cyclohexane ring to form a more stable tertiary carbocation at the C1 position.

-

Deprotonation: A base (water or the conjugate base of the acid) removes an adjacent proton to form the alkene.

Caption: E1 dehydration pathway including carbocation rearrangement.

Regioselectivity and Zaitsev's Rule

Once the stable tertiary carbocation is formed, deprotonation can occur from adjacent carbons, leading to a mixture of isomeric alkenes. The distribution of these products is governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product.[15][16]

-

Major Product: Deprotonation from the methyl group or the C2 position of the ring leads to the formation of the trisubstituted alkene, 1,4-dimethylcyclohex-1-ene .

-

Minor Product: Deprotonation from the exocyclic methyl group (originally the carbinol carbon) can also occur, though this is not possible after the hydride shift. A more likely minor product comes from deprotonation of the C2 methylene group adjacent to the tertiary carbocation, leading to 4-methyl-1-methylidenecyclohexane . However, the most stable product, 1,4-dimethylcyclohexene, is expected to predominate.

The equilibrium can be shifted toward the alkene products by removing them from the reaction mixture as they form, typically by distillation, in accordance with Le Châtelier's principle.

Esterification: The Fischer-Speier Method

The reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst yields an ester. This reversible reaction is known as the Fischer-Speier esterification.[17][18]

Fischer Esterification Mechanism

The mechanism involves the nucleophilic attack of the alcohol on a protonated carboxylic acid.[19]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[18]

-

Nucleophilic Attack: The alcohol, this compound, acts as a nucleophile and attacks the activated carbonyl carbon.[19]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).[19]

-

Elimination of Water: Water is eliminated, and a resonance-stabilized oxonium ion is formed.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.

Caption: Mechanistic steps of the Fischer esterification.

Experimental Considerations

Since the Fischer esterification is an equilibrium process, several strategies are employed to drive the reaction to completion:

-

Excess Reactant: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the products.[17]

-

Water Removal: Removing water as it forms is a highly effective strategy. This can be accomplished using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene.[17]

Experimental Protocols

The following protocols are representative examples and should be adapted based on specific substrate scope, scale, and available laboratory equipment. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 5.1: Selective Oxidation to Aldehyde using PCC

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the DCM.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it to the PCC suspension dropwise via a syringe.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be further purified by column chromatography or distillation.

Protocol 5.2: Acid-Catalyzed Dehydration to Alkenes

-

Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Reagent Addition: To the distillation flask, add this compound and a catalytic amount of a strong acid (e.g., 85% H₃PO₄ or concentrated H₂SO₄).

-

Reaction & Distillation: Heat the mixture gently. The lower-boiling alkene products and water will co-distill. Maintain the distillation temperature below that of the starting alcohol.

-

Workup: Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and perform a final fractional distillation to isolate the pure alkene mixture.

Protocol 5.3: Fischer Esterification

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the desired carboxylic acid (1.0 equivalent) and a large excess of this compound (e.g., 5-10 equivalents, which can also serve as the solvent).[20]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[17][18]

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or GC.

-

Workup: After cooling, pour the reaction mixture into a separatory funnel containing water or ice. Extract the ester with an organic solvent like diethyl ether or ethyl acetate.[17]

-

Purification: Wash the organic layer successively with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Conclusion

The reaction mechanisms of this compound are archetypal examples of fundamental transformations in organic chemistry. The oxidation pathways highlight the importance of reagent selection for achieving selectivity between aldehydes and carboxylic acids. The dehydration reaction serves as a practical illustration of the E1 mechanism, carbocation stability, and Zaitsev's rule in determining product distribution. Finally, the Fischer esterification demonstrates a classic acid-catalyzed nucleophilic acyl substitution. A thorough understanding of these mechanisms, coupled with strategic experimental design, empowers researchers to effectively utilize this versatile building block in the synthesis of novel molecules and materials.

References

-

4-Methylcyclohexanemethanol. Wikipedia. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

DEHYDRATION OF 4-METHYLCYCLOHEXANOL. University of California, Los Angeles. [Link]

-

Swern Oxidation Mechanism. Chemistry Steps. [Link]

-

Synthesis of methylenecyclohexane from cyclohexylmethanol. Chemistry Stack Exchange. [Link]

-

Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

-

Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]

-

Why can zaitsev rule be applied to dehydration of cyclohexanol to cyclohexene? Quora. [Link]

-

Dehydration Mechanism of 4-Methylcyclohexanol. Scribd. [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Zaitsev's rule for alcohol dehydration. YouTube. [Link]

-

Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

-

Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

E1 Reaction Mechanism With Alcohol Dehydration & Ring Expansion Problems. YouTube. [Link]

-

Zaitsev's Rule. YouTube. [Link]

-

Alcohol Dehydration – E1 Mechanism. Periodic Chemistry. [Link]

-

Dess–Martin oxidation. Wikipedia. [Link]

-

Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. PMC. [Link]

-

PCC Oxidation Mechanism. Chemistry Steps. [Link]

-

4 Methylcyclohexene Lab Lecture - Chem 251. YouTube. [Link]

-

Fischer Esterification Procedure. California State University, Dominguez Hills. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. YouTube. [Link]

-

Stereoselective. University of Regensburg. [Link]

-

Oxidation of Alcohols. Chemistry LibreTexts. [Link]

-

Show the reaction mechanism for the acid-catalyzed dehydration of 4-met hylcyclohexanol. Homework.Study.com. [Link]

-

Selectivity. University of Calgary. [Link]

-

Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps. [Link]

-

Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. [Link]

-

Module 1 : Oxidation Reactions. NPTEL Archive. [Link]

-

4-Methylcyclohexane methanol (MCHM) | Request PDF. ResearchGate. [Link]

-

Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]

-

Dehydration Reactions of Alcohols and Zaitsev's Rule. YouTube. [Link]

-

Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

-

Regio- and Stereoselectivity in the Paterno—Buchi Reaction on Furan Derivatives. MDPI. [Link]

-

Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

-

Alcohol to Aldehyde - Common Conditions. The Organic Synthesis Archive. [Link]

-

Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]

Sources

- 1. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. quora.com [quora.com]

- 16. youtube.com [youtube.com]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. Fischer Esterification [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]